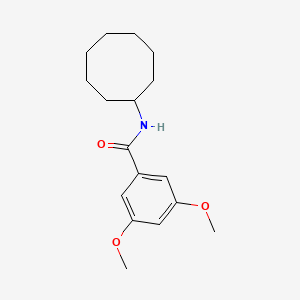

N-cyclooctyl-3,5-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-cyclooctyl-3,5-dimethoxybenzamide often involves acylation reactions and is characterized using techniques like NMR and elemental analysis. For instance, a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, was prepared via the acylation of 3-aminophenol and 4-metoxybenzoylchloride in THF (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is often determined by X-ray diffraction and DFT calculations. The study of N-3-hydroxyphenyl-4-methoxybenzamide revealed insights into the influence of intermolecular interactions like dimerization and crystal packing on molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

Compounds like N-cyclooctyl-3,5-dimethoxybenzamide can undergo various chemical reactions. For instance, the synthesis of related compounds involves reactions like displacement, coupling, and reduction processes (Dischino et al., 1999).

Physical Properties Analysis

Physical properties such as crystallization, bond lengths, angles, and dihedral angles are critical in understanding these compounds. The aforementioned N-3-hydroxyphenyl-4-methoxybenzamide study provides an example, where X-ray crystallographic data was essential (Karabulut et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by molecular structure and intermolecular interactions. In the case of N-3-hydroxyphenyl-4-methoxybenzamide, dimerization and crystal packing were found to significantly impact the rotational conformation of aromatic rings (Karabulut et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthetic Opioids Research : Elliott, Brandt, and Smith (2016) discuss synthetic opioids' development, highlighting the search for alternatives to opium-based derivatives. They note the challenges posed by new psychoactive substances (NPS) like synthetic opioids, which emerge in the market and are associated with adverse effects. This paper provides insight into the systematic evaluation of new drug candidates, including their side-effect profiles, which is relevant for understanding the context in which compounds like N-cyclooctyl-3,5-dimethoxybenzamide might be researched (Elliott, Brandt, & Smith, 2016).

Antitumor Agents : Palmer et al. (1996) explore the synthesis and hypoxic cell cytotoxicity of regioisomers of hypoxia-selective cytotoxins. Their research into novel hypoxia-selective cytotoxins contributes to the broader field of antitumor agent development, where compounds like N-cyclooctyl-3,5-dimethoxybenzamide could potentially find application (Palmer et al., 1996).

Vascular Smooth Muscle Research : Xue et al. (1987) examine the effects of cyclosporine on vascular smooth muscle, contributing to understanding how certain compounds can induce contraction in vascular smooth muscle. This area of research might be relevant for studying the effects of similar compounds, including N-cyclooctyl-3,5-dimethoxybenzamide, on vascular tissues (Xue et al., 1987).

Dopamine Blocking Agent Research : Jarboe et al. (1978) detail the synthesis of a compound that acts as a peripheral dopamine blocking agent. Such research is significant in the context of neurological disorders and might guide the study of N-cyclooctyl-3,5-dimethoxybenzamide in similar applications (Jarboe et al., 1978).

Cellular Proliferation Assessment in Tumors : Dehdashti et al. (2013) discuss using a cellular proliferative marker in PET imaging for evaluating tumor proliferation. The study of compounds like N-cyclooctyl-3,5-dimethoxybenzamide in similar contexts could provide insights into their potential role in oncology and diagnostic imaging (Dehdashti et al., 2013).

Eigenschaften

IUPAC Name |

N-cyclooctyl-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-20-15-10-13(11-16(12-15)21-2)17(19)18-14-8-6-4-3-5-7-9-14/h10-12,14H,3-9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAFEICINCLNRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2CCCCCCC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49669126 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-cyclooctyl-3,5-dimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS*,7aR*)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540679.png)

![5-ethyl-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5540685.png)

![4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]thiomorpholine](/img/structure/B5540688.png)

![1-{4-[4-(1-naphthylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5540698.png)

![2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5540707.png)

![2-[({1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5540712.png)

![1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole](/img/structure/B5540729.png)

![(1S*,5R*)-3-(1-benzofuran-2-ylmethyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540742.png)

![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(2-furoyl)-3-pyrrolidinyl]methanol](/img/structure/B5540753.png)

![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5540754.png)

![methyl 5-chloro-4-[(4-fluorobenzoyl)amino]-2-methoxybenzoate](/img/structure/B5540758.png)